molecular formula C13H15N3 B1490583 6-(4-Ethylphenyl)-2-methylpyrimidin-4-amine CAS No. 1368679-02-0

6-(4-Ethylphenyl)-2-methylpyrimidin-4-amine

Cat. No.: B1490583
CAS No.: 1368679-02-0
M. Wt: 213.28 g/mol
InChI Key: QDMKYDXSXQLYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Ethylphenyl)-2-methylpyrimidin-4-amine is a chemical compound characterized by its unique structure, which includes a pyrimidin-4-amine core substituted with an ethylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Ethylphenyl)-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative of 4-ethylphenyl with a halogenated pyrimidin-4-amine under palladium catalysis. The reaction conditions include the use of a palladium catalyst, a base such as sodium carbonate, and a suitable solvent like toluene or water.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Ethylphenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrimidin-4-amine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted pyrimidin-4-amines with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Industry: The compound is used in the manufacturing of various chemical products, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which 6-(4-Ethylphenyl)-2-methylpyrimidin-4-amine exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the context of its use and the specific biological system involved.

Comparison with Similar Compounds

  • 6-(4-Methylphenyl)-2-methylpyrimidin-4-amine: Similar structure with a methyl group instead of an ethyl group.

  • 6-(4-Ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone: Contains a pyridazinone core instead of a pyrimidin-4-amine core.

Uniqueness: 6-(4-Ethylphenyl)-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

6-(4-ethylphenyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-3-10-4-6-11(7-5-10)12-8-13(14)16-9(2)15-12/h4-8H,3H2,1-2H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMKYDXSXQLYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=NC(=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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